5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride
Overview
Description
5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride is a chemical compound with the CAS Number: 1427381-10-9 . It has a molecular weight of 261.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.15 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis
A study focused on synthesizing a new class of serotonin 5-HT3 receptor antagonists by microwave irradiation, involving compounds similar to "5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride." The synthesis process showed favorable results for potential therapeutic applications (Mahesh, Perumal, & Pandi, 2004).
Reactions with Polychlorinated Pyrimidines
Another study detailed the reaction of polychlorinated pyrimidines with DABCO, yielding new compounds characterized for their structural properties. This research adds to the understanding of chemical reactions involving piperazine derivatives (Kalogirou & Koutentis, 2019).
Biological Activity and Applications
Antimicrobial Activity
A study synthesized and evaluated the antimicrobial activity of pyrimidine carbonitrile derivatives, including compounds with piperazine substitutions. The findings highlighted their potential to induce bacterial cell membrane rupture and disintegration, suggesting applications in developing new antimicrobial agents (Bhat & Begum, 2021).
Antagonistic Properties on Receptors
Research on piperazin-1-yl substituted unfused heterobiaryls as ligands of the 5-HT7 receptors aimed to elucidate structural features affecting binding affinity. This study contributes to the understanding of how modifications to the piperazine moiety influence the biological activity of these compounds, potentially guiding the design of new therapeutics (Strekowski et al., 2016).
Molecular Docking and Synthesis
- Docking Studies and Synthesis: A study focused on the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, including docking studies. The research provides insights into the compound's interactions at the molecular level, potentially informing the development of drugs with specific target affinities (Balaraju, Kalyani, & Laxminarayana, 2019).
properties
IUPAC Name |
5-piperazin-1-ylpyridine-2-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBAWWUHIXJMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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